molecular formula C23H24N6 B5699329 5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine

5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B5699329
M. Wt: 384.5 g/mol
InChI Key: SHVKUDYGQGGBMY-UHFFFAOYSA-N
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Description

5-Methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolo[1,5-a]pyrimidine. This class of compounds is known for its diverse pharmacological activities and has been the subject of various structural and functional analyses.

Synthesis Analysis

The synthesis of derivatives similar to this compound often involves cyclocondensation reactions and various other chemical transformations. For example, derivatives of 7-aminopyrazolo[4,3-d]pyrimidine have been synthesized using different substituents to explore their affinity and selectivity profiles (Squarcialupi et al., 2017). Another study discusses the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds (Abdelriheem et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including those with piperazine moieties, has been characterized using various techniques like X-ray crystallography and molecular modeling (Karczmarzyk & Malinka, 2008). These studies provide insights into the conformation and electronic properties of the molecules.

Chemical Reactions and Properties

Chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their functional groups and structure. The presence of different substituents like piperazine can significantly affect their chemical reactivity and interaction with biological targets.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. Studies like those by Portilla et al. (2006) provide insights into the hydrogen-bonded chain structures in related pyrazolo[1,5-a]pyrimidine compounds (Portilla et al., 2006).

Mechanism of Action

The mechanism of action of pyrimidine derivatives involves the inhibition of protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Future Directions

The future directions in the research of pyrimidine derivatives could involve the development of novel pyrimidines with higher selectivity as anticancer agents . The exploration of their diverse biological potential could lead to the discovery of new therapeutic agents .

properties

IUPAC Name

5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-17-7-6-10-21(25-17)27-11-13-28(14-12-27)22-15-18(2)26-23-20(16-24-29(22)23)19-8-4-3-5-9-19/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVKUDYGQGGBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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